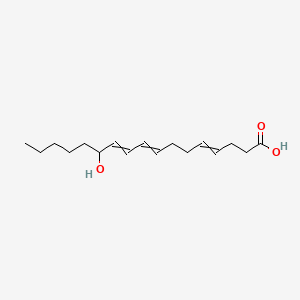

12-Hydroxyheptadeca-4,8,10-trienoic acid

Description

Contextualizing 12-Hydroxyheptadeca-4,8,10-trienoic Acid within Eicosanoid Biology and Nomenclature

This compound is a 17-carbon fatty acid derived from the metabolism of the 20-carbon polyunsaturated fatty acid, arachidonic acid. wikipedia.org It belongs to a class of signaling molecules known as eicosanoids, which are oxygenated derivatives of fatty acids that act as local hormones. poliklinika-harni.hryoutube.com Eicosanoids are synthesized rapidly in various tissues on demand and are critical regulators of a wide array of physiological and pathological processes. youtube.com The biosynthesis of eicosanoids occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and epoxygenase pathways. poliklinika-harni.hr this compound is specifically generated via the cyclooxygenase pathway. ub.edu

To avoid ambiguity, the compound is more precisely termed 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid. wikipedia.org This nomenclature specifies the S-stereoisomerism at the 12-hydroxyl group and the cis-trans configuration of its three double bonds at carbons 5 (Z), 8 (E), and 10 (E). wikipedia.org It is commonly referred to by the abbreviation 12-HHT. wikipedia.org

| Identifier Type | Identifier |

|---|---|

| Preferred IUPAC Name | (5Z,8E,10E,12S)-12-Hydroxyheptadeca-5,8,10-trienoic acid wikipedia.orgnih.gov |

| Common Abbreviation | 12-HHT wikipedia.org |

| Other Synonyms | 12(S)-HHTrE, 12S-HHT wikipedia.orgnih.gov |

| CAS Number | 54397-84-1 nih.gov |

| Molecular Formula | C17H28O3 nih.gov |

| Lipid MAPS Classification | Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatrienoic acids [FA0305] nih.gov |

Historical Perspective on the Discovery and Initial Characterization of this compound as a Cyclooxygenase Pathway Product

The discovery and initial structural definition of 12-HHT occurred in 1973 by a team that included Paulina Wlodawer, Bengt Samuelsson, and Mats Hamberg. wikipedia.org Their research identified it as a metabolic product of arachidonic acid in microsomes isolated from sheep seminal vesicle glands and in intact human platelets. wikipedia.org

12-HHT arises from the enzymatic conversion of prostaglandin (B15479496) H2 (PGH2), a key intermediate in the cyclooxygenase pathway. ub.edunih.gov Specifically, the enzyme thromboxane (B8750289) A synthase (TxAS) catalyzes the conversion of PGH2 into thromboxane A2 (TXA2), and in a concurrent reaction, produces equimolar amounts of 12-HHT and malondialdehyde (MDA). nih.govnih.gov For many years following its discovery, 12-HHT was largely dismissed as a biologically inactive byproduct of thromboxane synthesis. wikipedia.orgnih.govnih.gov This perception began to change significantly more than a decade later. The first indication of its biological activity was reported fourteen years after its initial discovery, showing that 12-HHT could stimulate endothelial cells to produce prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet activation. wikipedia.org However, this effect was not observed in human platelets. wikipedia.org

Current Academic Significance and Emerging Research Frontiers of this compound

The academic significance of 12-HHT underwent a dramatic reassessment with the discovery that it is a potent and high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2). nih.govatlasofscience.orgnih.gov This receptor was initially identified as a low-affinity receptor for leukotriene B4 (LTB4), but research has shown that 12-HHT binds to BLT2 with a higher affinity. nih.gov This finding has established the 12-HHT/BLT2 signaling axis as a crucial area of modern lipid mediator research. nih.govnih.gov

Current research is actively exploring the diverse biological functions mediated by the 12-HHT/BLT2 axis. These emerging frontiers include its roles in inflammation, wound healing, and cancer.

| Research Area | Key Findings and Research Focus | References |

|---|---|---|

| Inflammation & Allergy | The 12-HHT/BLT2 axis induces mast cell migration, suggesting a role in contributing to allergic inflammation. | nih.govnih.gov |

| Wound Healing & Epithelial Barrier Function | BLT2 is expressed in epithelial cells of the intestine, skin, cornea, and lung. The 12-HHT/BLT2 axis is implicated in maintaining epithelial barrier integrity and promoting wound healing processes in these tissues. | ub.edunih.govnih.govatlasofscience.org |

| Intestinal Homeostasis | 12-HHT stimulates the growth of intestinal epithelial cells and improves the paracellular permeability of the intestinal barrier, suggesting a role in epithelial regeneration and repair. | ub.eduresearchgate.net |

| Cancer | The BLT2 receptor, activated by 12-HHT, has been associated with the survival, growth, and metastatic spread of various human cancers, including breast, prostate, pancreatic, and colon cancer. | wikipedia.org |

| Biosynthesis & Metabolism | Research continues to clarify the production of 12-HHT, including both thromboxane synthase-dependent and -independent pathways. Its metabolism into other active compounds, such as 12-oxo-HHT, is also an area of investigation. | nih.govnih.govnih.gov |

The transformation of 12-HHT from a presumed metabolic byproduct to a key signaling molecule highlights the dynamic nature of lipid mediator research and underscores the potential for discovering novel biological functions for previously overlooked metabolites.

Structure

3D Structure

Properties

Molecular Formula |

C17H28O3 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

12-hydroxyheptadeca-4,8,10-trienoic acid |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6-9,11,14,16,18H,2-5,10,12-13,15H2,1H3,(H,19,20) |

InChI Key |

OOUWAQWGYMYDEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC=CCCC=CCCC(=O)O)O |

Synonyms |

12-hydroxy-4,8,10-heptadecatrienoic acid delta(4)-12-hydroxy-8,10-heptadecadienoic acid delta(4)-HHD |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 12 Hydroxyheptadeca 4,8,10 Trienoic Acid

Precursors and Initiating Enzymes in 12-Hydroxyheptadeca-4,8,10-trienoic Acid Formation

The journey to the synthesis of 12-HHT begins with the liberation of a crucial precursor molecule from the cell's membrane phospholipids (B1166683). This initial step sets in motion a cascade of enzymatic reactions that ultimately yield 12-HHT and other biologically active compounds.

The principal precursor for the biosynthesis of 12-HHT is arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid. wikipedia.org Arachidonic acid is typically esterified in the sn-2 position of membrane phospholipids and is released by the action of phospholipase A2 in response to various cellular stimuli. Once liberated, arachidonic acid becomes available to a variety of metabolic enzymes, including those that initiate the pathway leading to 12-HHT.

Thromboxane (B8750289) Synthase-Mediated Production of this compound

The primary and most well-characterized pathway for 12-HHT production involves the action of thromboxane synthase on the PGH2 intermediate. This enzyme plays a dual role, generating not only 12-HHT but also another potent bioactive lipid.

Thromboxane synthase (TXAS) catalyzes the conversion of PGH2 into two main products: thromboxane A2 (TXA2) and 12-HHT, along with malondialdehyde (MDA). rupress.orgnii.ac.jp Notably, this reaction often proceeds in a manner that yields these three molecules in an equimolar ratio. rupress.orgnih.gov This stoichiometric relationship highlights the tight coupling of the synthesis of these distinct bioactive molecules. The simultaneous production of TXA2, a potent vasoconstrictor and platelet aggregator, and 12-HHT suggests a coordinated physiological role. wikipedia.org

Thromboxane synthase is a heme-containing enzyme belonging to the cytochrome P450 superfamily. nih.gov The catalytic mechanism involves the binding of PGH2 to the active site of the enzyme, followed by a complex series of rearrangements of the endoperoxide-lactone structure of PGH2. This enzymatic process results in the cleavage of the bond between carbons 11 and 12 and the bond between carbons 8 and 12 of the original arachidonic acid backbone, leading to the formation of the 17-carbon 12-HHT molecule and the 3-carbon malondialdehyde. nih.govrupress.org Concurrently, the enzyme catalyzes the isomerization of another molecule of PGH2 to form the bicyclic ether structure characteristic of TXA2. ub.edu The specificity of thromboxane synthase for PGH2 ensures the targeted production of these specific bioactive lipids.

Alternative and Non-Enzymatic Routes to this compound

While the thromboxane synthase-mediated pathway is a major source of 12-HHT, evidence suggests that its formation is not exclusively dependent on this enzyme. Both alternative enzymatic and non-enzymatic mechanisms can contribute to the cellular pool of 12-HHT.

Research has demonstrated that 12-HHT can be produced independently of thromboxane synthase. nih.govnih.gov In experimental models where thromboxane synthase is inhibited or genetically deleted, significant production of 12-HHT is still observed. nih.govresearchgate.net This TXAS-independent pathway is thought to proceed directly from PGH2. researchgate.net

Furthermore, non-enzymatic conversion of PGH2 can also yield 12-HHT. wikipedia.org This can occur through the chemical rearrangement of PGH2, particularly in the presence of ferrous iron or hemin. wikipedia.org This non-enzymatic route may account for the production of 12-HHT in cellular contexts where the enzymatic machinery is either absent or inactive. Additionally, certain cytochrome P450 enzymes have been shown to metabolize PGH2 to 12-HHT and MDA, representing another potential enzymatic source independent of thromboxane synthase. wikipedia.org

Regulation of this compound Biosynthesis in Cellular Systems

Enzyme Expression and Activity Modulation

The enzymatic cascade responsible for 12-HHT synthesis is primarily governed by the sequential actions of cyclooxygenase (COX) and thromboxane A synthase (TxAS). The expression and activity of these enzymes are critical determinants of the rate of 12-HHT production.

Cyclooxygenase (COX) Expression and Activity:

The initial and rate-limiting step in the biosynthesis of 12-HHT is the conversion of arachidonic acid to the unstable intermediate, prostaglandin (B15479496) H2 (PGH2), a reaction catalyzed by COX enzymes. Platelets, a primary source of 12-HHT, predominantly express the COX-1 isoform. nih.gov While traditionally considered a constitutively expressed enzyme, recent studies have indicated that COX-1 expression in platelets can be modulated. For instance, in response to low-dose aspirin administration, a compensatory up-regulation of COX-1 expression in megakaryocytes has been observed, which could subsequently impact the pool of this enzyme in newly formed platelets. nih.gov Furthermore, some studies suggest that COX-2, the inducible isoform of the enzyme, can also be expressed in newly formed platelets, particularly under conditions of high platelet turnover, potentially contributing to the PGH2 pool for 12-HHT synthesis. pnas.org

The activity of COX enzymes is also subject to regulation. The release of arachidonic acid from membrane phospholipids by phospholipase A2 is a critical activating step for COX enzymes. researchgate.net Various agonists and cellular stimuli can trigger this release, thereby initiating the downstream synthesis of PGH2 and, consequently, 12-HHT.

Thromboxane A Synthase (TxAS) Expression and Activity:

The final step in the primary biosynthesis pathway of 12-HHT is the conversion of PGH2 to both thromboxane A2 (TxA2) and 12-HHT, in approximately equimolar amounts, by TxAS. nih.gov The expression of the gene encoding TxAS is regulated by a complex interplay of genetic and epigenetic factors. The promoter region of the human TxAS gene contains both positive and negative regulatory elements. nih.gov For example, the transcription factor NF-E2 has been shown to be important for enhancing TxAS promoter activity in certain cell types. nih.gov The methylation status of the TxAS promoter also appears to play a role in its cell-specific expression. nih.gov

The catalytic activity of TxAS is dependent on the availability of its substrate, PGH2. Competition for PGH2 by other prostaglandin synthases can influence the amount of substrate available for TxAS, thereby modulating the production of 12-HHT. tdl.org

Substrate Availability and Metabolic Shunting Effects

Arachidonic Acid Availability:

The synthesis of 12-HHT is fundamentally dependent on the availability of free arachidonic acid. In resting cells, arachidonic acid is typically esterified within the phospholipids of cellular membranes. nih.gov The release of arachidonic acid is the rate-limiting step for the entire eicosanoid biosynthetic cascade, including the production of 12-HHT. youtube.com This release is catalyzed by phospholipase A2 enzymes, which are activated by a wide array of stimuli, including receptor-mediated signaling and mechanical stress. researchgate.net Upon stimulation, the increased availability of arachidonic acid provides the necessary substrate for COX enzymes to produce PGH2.

Metabolic Shunting Effects:

The concept of "metabolic shunting" plays a significant role in the regulation of 12-HHT biosynthesis. This occurs when the inhibition or deficiency of one enzymatic pathway leads to the redirection of a common substrate towards an alternative metabolic route.

A prominent example of this is observed in the context of TxAS inhibition or deficiency. When the activity of TxAS is blocked, its substrate, PGH2, accumulates. This excess PGH2 can then be shunted towards other prostaglandin synthases, leading to an increased production of other prostaglandins (B1171923), such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), at the expense of TxA2 and 12-HHT. nih.gov This shunting mechanism highlights the competitive nature of PGH2 metabolism and its impact on the final profile of prostanoid products.

Conversely, inhibition of the COX pathway, for instance by non-steroidal anti-inflammatory drugs (NSAIDs), can lead to the shunting of the initial substrate, arachidonic acid, away from prostaglandin and thromboxane synthesis altogether. In such cases, arachidonic acid can be metabolized by other enzyme systems, such as the lipoxygenase (LOX) pathway, leading to an increased production of hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE. nih.gov

The following table illustrates the time-dependent production of 12-HHT and its metabolites in A23187-stimulated human megakaryoblastic MEG-01 cells, providing an example of the dynamics of its biosynthesis upon cellular activation.

| Time (minutes) | 12-HHT (ng/10^6 cells) | 12-keto-HHT (ng/10^6 cells) | 10,11-dihydro-12-keto-HHT (ng/10^6 cells) |

| 10 | ~2.5 | ~7.5 | ~0.5 |

| 30 | ~3.0 | ~6.0 | ~0.8 |

| 60 | ~2.8 | ~4.5 | ~1.0 |

| 120 | ~2.0 | ~3.0 | ~1.2 |

| Data is estimated from graphical representations in scientific literature and is intended for illustrative purposes. researchgate.net |

This dynamic regulation of enzyme expression, activity, substrate availability, and metabolic shunting ensures that the production of 12-HHT is a highly controlled and responsive process, allowing cells to fine-tune the synthesis of this important lipid mediator in response to their environment.

Metabolism and Inactivation Pathways of 12 Hydroxyheptadeca 4,8,10 Trienoic Acid

Enzymatic Oxidation of 12-Hydroxyheptadeca-4,8,10-trienoic Acid to 12-Oxo-Heptadecatrienoic Acid

The initial and primary step in the catabolism of 12-HHT is its oxidation. wikipedia.org This process involves the conversion of the hydroxyl group at the 12th carbon position into a keto group. The resulting metabolite is known as 12-keto-5,8,10-heptadecatrienoic acid, which is also commonly referred to as 12-oxo-heptadecatrienoic acid (12-oxo-HHT) or 12-keto-HHT (KHT). wikipedia.orgnih.govnih.gov This enzymatic conversion has been observed in various tissues and cell types, including human erythrocytes and HL-60 leukemia cells. nih.govnih.gov The conversion of 12-HHT to its 12-keto derivative is a significant metabolic event, as the resulting molecule possesses its own distinct biological activities. nih.gov

The key enzyme responsible for the oxidation of 12-HHT is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wikipedia.orgnih.govnih.gov 15-PGDH is a critical enzyme in the catabolism of prostaglandins (B1171923), catalyzing the oxidation of the 15-hydroxyl group on prostaglandins to form biologically less active 15-keto metabolites. wikipedia.orgnih.govtaylorandfrancis.com Although its name specifies prostaglandins, 15-PGDH exhibits broader substrate specificity and effectively catalyzes the conversion of 12-HHT to 12-KHT. nih.govnih.gov This reaction is NAD⁺-dependent, as demonstrated in supernatant fractions of HL-60 cells where the addition of NAD⁺ significantly increased the production of KHT from HHT. nih.gov The metabolism of 12-HHT to its 12-keto derivative by 15-PGDH is considered a primary inactivation pathway, analogous to its role in prostaglandin (B15479496) degradation. nih.govtaylorandfrancis.com

Metabolic Pathway of 12-HHT

Explore the key steps in the metabolic degradation of this compound.

| Substrate | Enzyme | Product |

|---|---|---|

| This compound (12-HHT) | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 12-Keto-Heptadecatrienoic Acid (12-KHT) |

Further Degradation to Dihydroxy and Keto-Metabolites

Following the initial oxidation, the resulting keto-metabolite can undergo further enzymatic modifications. These subsequent steps continue the metabolic cascade, leading to compounds with altered structures and biological functions.

As established, 12-Keto-Heptadecatrienoic Acid (12-KHT) is the direct product of 12-HHT oxidation by 15-PGDH. wikipedia.orgnih.gov This metabolite was identified as being produced by human HL-60 promyelocytic leukemia cells. nih.gov Studies using swine kidney cytosol also identified 12-KHT as a major metabolite of 12-HHT. nih.gov The formation of 12-KHT is not merely a step towards inactivation; 12-KHT itself is biologically active, capable of inhibiting human platelet aggregation and inducing chemotaxis in human polymorphonuclear leukocytes. nih.gov

Further metabolism of keto-derivatives of fatty acids can occur via reductases. Prostaglandin Reductase 1 (PTGR1) is an enzyme that catalyzes the reduction of the double bond adjacent to a keto group in various eicosanoids, including 15-keto-prostaglandins. nih.govnih.gov This enzyme is involved in the degradation pathway of prostaglandins, acting on the product of 15-PGDH to create 13,14-dihydro-15-keto-prostaglandins. nih.gov A similar pathway has been described for other hydroxylated fatty acids. For instance, in porcine polymorphonuclear leukocytes, 12(S)-HETE is metabolized first to a keto-derivative and then to 10,11-dihydro-12-oxo-ETE. nih.gov By analogy, it is proposed that 12-KHT can be further metabolized by PTGR1, which would reduce the double bond at the 10,11 position to yield 10,11-dihydro-12-keto-heptadecatrienoic acid (10,11dh-12-KHT). This reduction represents a further step in the metabolic processing of 12-HHT derivatives. nih.gov

Implications of Metabolic Turnover on this compound Bioactivity

The metabolic turnover of 12-HHT has significant implications for its biological role. 12-HHT is not an inert byproduct of thromboxane (B8750289) synthesis; it functions as a natural agonist for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor involved in cellular migration and inflammatory responses. nih.govnih.govnih.gov The conversion of 12-HHT to 12-KHT by 15-PGDH modifies this activity. nih.gov While 12-KHT also binds to the BLT2 receptor, its agonistic activity is lower than that of 12-HHT. nih.govlipotype.com

However, 12-KHT exhibits its own set of biological effects, including the inhibition of platelet aggregation and the induction of leukocyte chemotaxis, suggesting that the metabolic conversion is not simply an "off switch" but rather a modulation of the signaling message. nih.gov The subsequent reduction to 10,11dh-12-KHT likely represents a further step toward inactivation, as seen with the dihydro-metabolites of prostaglandins, which are generally considered biologically less active. nih.gov Therefore, the metabolic pathway from 12-HHT to 12-KHT and onward serves as a sophisticated control mechanism, regulating the presence of the primary agonist (12-HHT) while generating a secondary metabolite (12-KHT) with a distinct, though related, activity profile, before final inactivation. nih.govnih.gov

Cellular and Molecular Mechanisms of Action of 12 Hydroxyheptadeca 4,8,10 Trienoic Acid

Identification and Characterization of the Leukotriene B4 Receptor 2 (BLT2) as a Natural Agonist Target

For many years after its discovery in 1973, 12-Hydroxyheptadeca-4,8,10-trienoic acid (12-HHT) was regarded as a mere biologically inactive byproduct of prostaglandin (B15479496) and thromboxane (B8750289) A2 synthesis. wikipedia.orgnih.govrupress.orgnih.gov However, this perspective shifted dramatically with the discovery that 12-HHT is a potent and natural endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2). nih.govrupress.orgnih.gov BLT2 is a G-protein coupled receptor (GPCR) that was initially identified as a low-affinity receptor for leukotriene B4 (LTB4). nih.govnih.govwikipedia.orgnih.gov

The breakthrough in identifying 12-HHT's function came from studies analyzing lipid fractions from various rat organs. Researchers found that a substance in the small intestine exhibited strong agonistic activity on BLT2. nih.gov Through high-performance liquid chromatography and mass spectrometry, this compound was identified as 12-HHT. nih.govnih.govu-tokyo.ac.jp Further experiments using synthetic 12-HHT confirmed its ability to activate BLT2 in exogenously expressing mammalian cells, validating it as a true, high-affinity natural ligand for this receptor. nih.govu-tokyo.ac.jp This discovery was significant because the previously known ligand, LTB4, only activated BLT2 at high concentrations, suggesting the existence of a more potent, undiscovered agonist, which turned out to be 12-HHT. nih.govwikipedia.org

Binding Affinity and Specificity Studies of this compound for BLT2

Binding studies have conclusively shown that 12-HHT interacts with BLT2 with high affinity and specificity. Displacement analyses using radiolabeled LTB4 ([³H]LTB₄) demonstrated that 12-HHT binds to BLT2 with a significantly higher affinity than LTB₄ itself. nih.govu-tokyo.ac.jp Reports indicate this affinity is approximately 10-fold to 100-fold greater than that of LTB4. wikipedia.orgwikipedia.org

Crucially, this high-affinity binding is specific to the BLT2 receptor. Studies have shown that 12-HHT does not bind to the high-affinity LTB4 receptor, BLT1. wikipedia.orgwikipedia.org This specificity is critical as it implies that the biological effects of 12-HHT are mediated distinctly through BLT2, allowing for separate signaling pathways from those activated by LTB4 via BLT1. Furthermore, research has shown that metabolites of 12-HHT, such as 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT, retain comparable agonistic activity on the BLT2 receptor, suggesting a sustained signaling potential even after metabolic conversion. oup.comnih.govresearchgate.net

Comparison with Other BLT2 Ligands (e.g., LTB4, HETEs)

The BLT2 receptor can be activated by several lipid mediators, but 12-HHT stands out due to its high potency. While BLT2 was first characterized as a low-affinity receptor for LTB4 (binding with a Kd of ~20 nM), other eicosanoids like 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and 15(S)-HETE can also bind to it. wikipedia.orgnih.gov

However, functional assays reveal the superior efficacy of 12-HHT. For instance, in inducing chemotaxis in cells expressing BLT2, the maximal response for 12-HHT occurs at a concentration of 30 nM, whereas for LTB4, a concentration greater than 1,000 nM is required. rupress.orgnih.gov Similarly, when measuring the inhibition of adenylyl cyclase, the half-maximal inhibitory concentration (IC50) for 12-HHT was 1 nM, compared to 14 nM for LTB4. nih.gov These findings solidify the position of 12-HHT as the most potent known endogenous agonist for BLT2. The structural differences between 12-HHT and LTB4—such as a shorter carbon chain, the absence of a hydroxyl group at the 5-position, and opposite stereochemistry at carbon 12—are thought to contribute to these distinct binding properties. researchgate.net

Interactive Data Table: Comparative Affinity of Ligands for BLT2

| Ligand | Relative Binding Affinity/Potency | Key Findings | Citations |

|---|---|---|---|

| 12-HHT | High (10-100x > LTB4) | The most potent endogenous agonist identified for BLT2. Does not bind to BLT1. | wikipedia.orgnih.govwikipedia.org |

| LTB4 | Low | Originally used to identify BLT2, but requires high concentrations for activation. Binds with high affinity to BLT1. | nih.govnih.govwikipedia.orgnih.gov |

| 12(S)-HETE | Low to Moderate | Can compete with LTB4 for binding to BLT2. | wikipedia.orgnih.gov |

| 15(S)-HETE | Low to Moderate | Another HETE that can interact with the BLT2 receptor. | wikipedia.orgnih.gov |

| 12-KHT | High | A metabolite of 12-HHT with comparable agonistic activity on BLT2. | oup.comnih.gov |

G-Protein Coupled Receptor (GPCR) Signaling Activated by this compound/BLT2 Axis

As a G-protein coupled receptor, the binding of 12-HHT to BLT2 initiates intracellular signaling cascades through the activation of heterotrimeric G-proteins. nih.govnih.gov Studies have confirmed that the 12-HHT/BLT2 interaction triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein alpha subunit, which is the hallmark of GPCR activation. rupress.org

The 12-HHT/BLT2 axis has been shown to couple to and activate members of both the Gq and Gi families of G-proteins. rupress.orgnih.gov The activation of Gi is demonstrated by the fact that pertussis toxin, a specific inhibitor of Gi proteins, completely blocks cellular responses like chemotaxis induced by 12-HHT. rupress.org This dual coupling allows 12-HHT to regulate a diverse range of cellular processes.

Downstream Intracellular Signaling Cascades (e.g., ERK Activation)

Following G-protein activation, the 12-HHT/BLT2 axis triggers specific downstream signaling pathways. In intestinal epithelial cells (Caco-2), for example, 12-HHT has been shown to stimulate a signaling cascade involving p38 mitogen-activated protein kinase (MAPK) and Protein Kinase C (PKC). nih.govresearchgate.netub.edu This 12-HHT-BLT2-p38-PKC axis is instrumental in regulating cellular growth and barrier function. nih.govub.edu

A key target of this pathway is the regulation of myosin light chain (MLC) phosphorylation. The signaling cascade leads to the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn modulates MLC phosphorylation, a critical process for cell contractility and junctional integrity. nih.govub.edu While Extracellular signal-regulated kinase (ERK) is a common pathway in GPCR signaling, current research on the 12-HHT/BLT2 axis has more definitively identified the p38/PKC pathway as a primary downstream effector. nih.govresearchgate.netub.edu

Role in Regulating Specific Cellular Functions

The signaling initiated by the 12-HHT/BLT2 axis translates into significant physiological functions:

Chemotaxis: 12-HHT is a potent chemoattractant for immune cells, such as mast cells, inducing their migration towards the signal. nih.govrupress.orgnih.gov

Epithelial Barrier Function and Wound Healing: In both skin and intestinal epithelia, the 12-HHT/BLT2 pathway plays a protective role. It enhances epithelial barrier integrity and accelerates wound healing by promoting the migration of keratinocytes to close wounds. wikipedia.orgnih.govnih.govnih.gov

Cell Growth: The activation of the p38-PKC axis by 12-HHT stimulates the growth of intestinal epithelial cells, suggesting a role in tissue regeneration and repair. nih.govresearchgate.net

Inflammation and Cancer: The 12-HHT/BLT2 axis has complex roles in inflammation, sometimes acting to suppress it. wikipedia.orgwikipedia.org It has also been implicated in the growth and spread of various cancers. wikipedia.orgwikipedia.org

Interactive Data Table: Signaling and Functions of the 12-HHT/BLT2 Axis

| Component | Type/Function | Role in Pathway | Cellular Outcome | Citations |

|---|---|---|---|---|

| 12-HHT | Ligand | Binds to and activates BLT2. | Initiates signaling. | nih.govrupress.org |

| BLT2 | GPCR | Transduces extracellular signal to intracellular G-proteins. | Couples to Gq and Gi. | rupress.orgnih.govnih.gov |

| Gq/Gi | G-proteins | Activated by BLT2, they modulate downstream effectors. | Signal propagation. | rupress.orgnih.gov |

| p38 MAPK | Kinase | Downstream effector in the signaling cascade. | Activated by the 12-HHT/BLT2 axis in epithelial cells. | nih.govresearchgate.netub.edu |

| PKC | Kinase | Downstream effector in the signaling cascade. | Activated by the 12-HHT/BLT2 axis in epithelial cells. | nih.govresearchgate.netub.edu |

| MYPT1/MLC | Regulatory/Motor Proteins | Targets of the p38/PKC pathway. | Regulation of cell contractility and barrier function. | nih.govub.edu |

Non-Receptor Mediated Effects and Potential Off-Target Interactions of this compound

Historically, 12-HHT was considered an inactive byproduct of thromboxane synthesis, implying it had no significant biological targets or effects. wikipedia.orgnih.govrupress.org However, the discovery of its role as a high-affinity agonist for the BLT2 receptor has shifted the focus of research almost entirely to this interaction. The current body of scientific literature is dominated by studies elucidating the mechanisms and functions of the 12-HHT/BLT2 signaling axis. At present, there is a lack of significant evidence in published research detailing specific non-receptor-mediated effects or notable off-target interactions for 12-HHT. Its biological activity appears to be overwhelmingly mediated through its specific and potent action on the BLT2 receptor.

Physiological and Pathophysiological Roles of 12 Hydroxyheptadeca 4,8,10 Trienoic Acid in Experimental Models

Role in Inflammatory and Immune Processes (in vitro and animal studies)

Beyond its role in tissue repair, 12-HHT is an active participant in modulating inflammatory and immune responses through its interaction with various immune cells.

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation. 12-HHT has been identified as a chemotactic factor for several types of immune cells. It stimulates the migration of mast cells, which are key players in allergic inflammation, by activating the BLT2 receptor expressed on their surface. researchgate.netresearchgate.net

Studies have also demonstrated its effects on leukocytes. 12-HHT is chemotactic for human polymorphonuclear leukocytes (neutrophils and eosinophils), with a preference for the eosinophil series. oup.com It has also been shown to regulate the leukotactic responsiveness of human monocytes. nih.gov This suggests that 12-HHT, produced at sites of injury or inflammation, can contribute to the recruitment of various immune cells to the area. oup.comresearchgate.net

| Cell Type | Effect | Receptor/Mechanism | Reference |

|---|---|---|---|

| Mast Cells | Stimulates chemotactic responses. | Mediated by the BLT2 receptor. | researchgate.netresearchgate.netwikipedia.org |

| Leukocytes (general) | Acts as a chemotactic factor. | Product of the cyclooxygenase pathway. | oup.com |

| Monocytes | Regulates leukotactic responsiveness. | Mimics the action of thromboxane (B8750289) A2. | nih.gov |

| Neutrophils & Eosinophils | Chemotactic, with a preference for eosinophils. | Considered a cyclooxygenase-derived chemotactic factor. | oup.com |

The function of 12-HHT in inflammation is complex, with evidence suggesting it can both promote and potentially suppress inflammatory pathways depending on the context. As mentioned, the 12-HHT/BLT2 axis in keratinocytes induces the production of pro-inflammatory mediators like TNF-α and other cytokines such as IL-1β, which are crucial for the initial phases of wound healing. rupress.orgresearchgate.net

However, in other experimental settings, the 12-HHT/BLT2 axis appears to have a resolving or anti-inflammatory role. For instance, in a mouse model of allergic airway disease, 12-HHT was shown to suppress the condition, contrasting with the pro-inflammatory actions of other lipid mediators like leukotriene B4 acting through the BLT1 receptor. wikipedia.org This suggests a potential opposition between the pro-inflammatory LTB4/BLT1 axis and the anti-inflammatory actions of the 12-HHT/BLT2 axis in certain allergic and inflammatory diseases. wikipedia.org

Interactions with Thromboxane A2 and Prostacyclin Pathways in Regulation of Platelet Function and Vascular Responses

The biosynthesis of 12-hydroxyheptadeca-4,8,10-trienoic acid (12-HHT) is intricately linked with the thromboxane A2 (TxA2) pathway. During platelet activation, the enzyme thromboxane A synthase (TxAS) metabolizes the cyclooxygenase (COX) product, prostaglandin (B15479496) H2 (PGH2). nih.govnih.gov This enzymatic action concurrently produces TxA2 and 12-HHT, along with malondialdehyde (MDA), in what is understood to be an equimolar ratio. nih.govnih.govnih.gov While TxA2 is a well-established potent mediator of platelet aggregation and vasoconstriction, 12-HHT was long regarded as a mere inactive byproduct of this reaction. nih.govnih.govresearchgate.net

However, emerging research reveals that 12-HHT and its metabolites play a significant modulatory role in hemostasis and vascular tone, often counteracting the potent effects of TxA2. wikipedia.orgnih.gov TxA2 exerts its pro-thrombotic and vasoconstrictive effects by activating the thromboxane receptor (TP). nih.gov In contrast, prostacyclin (PGI2), primarily produced by the vascular endothelium, functions as a powerful vasodilator and inhibitor of platelet aggregation, creating a critical balance with TxA2 to maintain vascular homeostasis. youtube.comtaylorandfrancis.commdpi.com 12-HHT appears to contribute to the anti-thrombotic side of this balance by stimulating the production of PGI2, which in turn inhibits the pro-aggregatory signals initiated by TxA2. wikipedia.org

Furthermore, the primary metabolite of 12-HHT, 12-oxoheptadeca-5(Z)-8(E)-10(E)-trienoic acid (Oxo-HT), has been identified as a specific, competitive antagonist of the TxA2 receptor. nih.gov While 12-HHT itself does not bind to the TP receptor, its metabolite Oxo-HT competitively inhibits the binding of TxA2 agonists, thereby directly interfering with TxA2-induced platelet activation, including aggregation, fibrinogen binding, and P-selectin expression. nih.gov This suggests a feedback mechanism where a product of the TxAS enzyme pathway ultimately serves to regulate and limit the very responses initiated by its concurrently produced, highly active counterpart, TxA2. wikipedia.orgnih.gov

Studies have also demonstrated that 12-HHT can be produced through a TxAS-independent pathway. nih.govresearchgate.net In experiments using the TxAS inhibitor ozagrel (B471) on human platelets, TxA2 production (measured as its stable metabolite TxB2) was almost completely abolished, whereas 12-HHT production was only inhibited by 40-60%. nih.gov Similarly, in TxAS-deficient mice, TxB2 production was completely lost, but a significant amount (15-20%) of 12-HHT was still produced. nih.govresearchgate.net This indicates that PGH2 can be converted to 12-HHT non-enzymatically or by other enzymes, ensuring its presence even when TxAS is inhibited or absent. nih.govnih.gov

Table 1: Comparative Effects of 12-HHT, Thromboxane A2, and Prostacyclin on Vascular and Platelet Functions

| Compound | Primary Source | Effect on Platelet Aggregation | Effect on Vascular Tone | Mechanism of Action |

|---|---|---|---|---|

| This compound (12-HHT) | Platelets (via TxAS and TxAS-independent pathways) nih.govnih.gov | Inhibitory (Indirect) | Vasodilatory (Indirect) | Stimulates PGI2 production; Metabolized to the TP receptor antagonist 12-oxo-HT. wikipedia.orgnih.gov |

| Thromboxane A2 (TxA2) | Platelets (via TxAS) youtube.compatentdigest.org | Promotes | Vasoconstriction | Activates the Thromboxane (TP) receptor. nih.govtaylorandfrancis.com |

| Prostacyclin (PGI2) | Endothelial Cells youtube.comtaylorandfrancis.com | Inhibits | Vasodilation | Acts via its own receptor to increase cAMP, opposing TxA2 signaling. youtube.comnih.gov |

Investigating this compound in Specific Organ System Models (Cellular and Animal-Based Research)

Cardiovascular System Research (e.g., vascular tone modulation)

Research in cellular and animal models has begun to elucidate the specific roles of 12-HHT within the cardiovascular system, moving beyond its identity as a simple byproduct. A key discovery has been the identification of 12-HHT as a natural, high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor. nih.govnih.gov This interaction is central to many of its biological effects.

In the context of vascular tone, the 12-HHT/BLT2 axis has been shown to have complex effects. For instance, one study demonstrated that 12-HHT enhances angiotensin II (Ang II)-induced vascular constriction in murine arteries. ahajournals.org This effect was dependent on the endothelium and involved the activation of BLT2, which led to the superoxide-mediated formation of a TP receptor agonist, thereby promoting contraction. ahajournals.org This finding points to a pro-hypertensive role for the 12-HHT/BLT2 pathway by creating a link between the lipoxygenase pathway metabolite and the thromboxane receptor signaling cascade. ahajournals.org

Animal models have been crucial in confirming the dual biosynthetic pathways of 12-HHT. Studies using TxAS-deficient mice demonstrated that while the majority of 12-HHT production during blood coagulation is dependent on TxAS, a significant portion (around 15-20%) persists in its absence. nih.govresearchgate.net In vitro experiments using HEK293 cells engineered to express COX-1 or COX-2 without TxAS also produced significant amounts of 12-HHT, confirming the existence of a TxAS-independent synthesis route. nih.govresearchgate.net This dual-pathway synthesis ensures the production of 12-HHT under various physiological and pharmacological conditions, such as during the use of TxAS-inhibiting drugs. nih.gov

Table 2: Summary of Research Findings on 12-HHT in Cardiovascular Models

| Experimental Model | Key Finding | Implication for Cardiovascular Function | Reference |

|---|---|---|---|

| Human Platelets | TxAS inhibitor (ozagrel) greatly reduces TxB2 but only partially reduces 12-HHT. | Demonstrates both TxAS-dependent and -independent synthesis pathways for 12-HHT. | nih.gov |

| TxAS-deficient Mice | Complete loss of TxB2 production during blood coagulation, but ~15-20% of 12-HHT production remains. | Confirms a TxAS-independent pathway for 12-HHT biosynthesis in vivo. | nih.govresearchgate.net |

| Murine Arteries | 12-HHT enhances Angiotensin II-mediated vasoconstriction via an endothelial BLT2 and TP receptor-mediated mechanism. | Suggests a role for the 12-HHT/BLT2 axis in regulating vascular tone and potentially contributing to hypertension. | ahajournals.org |

| HEK293 Cells expressing COX enzymes | Cells expressing only COX-1 or COX-2 (without TxAS) produce significant 12-HHT but no TxB2. | Provides cellular evidence for a TxAS-independent pathway for 12-HHT production from PGH2. | nih.govresearchgate.net |

Renal and Neurological System Investigations

Direct experimental research on the specific roles of 12-HHT in renal and neurological systems is less extensive compared to the cardiovascular field. However, findings related to its receptor, BLT2, provide some insights into its potential functions in these organ systems.

In the renal system, the 12-HHT/BLT2 signaling axis is suggested to play a role in maintaining epithelial barrier integrity. nih.gov BLT2 is expressed in epithelial cells, and its activation is linked to the preservation of barrier function in tissues like the skin and colon. nih.govnih.gov This function is critical in the kidney, where epithelial barriers in the tubules are essential for regulating the reabsorption and secretion of water and solutes. While direct studies using renal models are limited, the established role of the 12-HHT/BLT2 axis in epithelial homeostasis suggests a potential protective function within the kidney. nih.gov

Investigations into the role of 12-HHT in the neurological system are currently sparse. Thromboxane synthase, the primary enzyme for 12-HHT production, is known to be present in the brain, implying that 12-HHT is also produced in neural tissues. patentdigest.org While the activation of the thromboxane receptor (TP) has been implicated in pathological processes in astrocytoma cells, the specific actions of 12-HHT or its metabolite, the TP antagonist 12-oxo-HT, have not been thoroughly investigated in neurological models. nih.gov Further research is required to determine the physiological and pathophysiological significance of 12-HHT within the central and peripheral nervous systems.

Advanced Analytical and Bioanalytical Methodologies for 12 Hydroxyheptadeca 4,8,10 Trienoic Acid Research

Extraction and Sample Preparation Techniques for Biological Samples

The initial and critical step in the analysis of 12-HHT from biological sources like plasma, platelets, or tissues is its extraction from the complex sample matrix. The choice of extraction method is pivotal for achieving high recovery and minimizing interference from other lipids and macromolecules.

A common approach involves liquid-liquid extraction following protein precipitation and sample acidification. For instance, in the analysis of human plasma, samples may first be treated with an organic solvent like methanol (B129727) to precipitate proteins. After centrifugation, the supernatant containing the lipid fraction is acidified to protonate the carboxylic acid group of 12-HHT, rendering it more soluble in less polar organic solvents. Subsequent extraction with a solvent such as chloroform (B151607) or ethyl acetate (B1210297) allows for the separation of lipids from the aqueous phase.

In studies involving activated human platelets, lipid extraction is a key step to isolate 12-HHT and other eicosanoids. nih.gov After stimulating platelets with arachidonic acid, the resulting lipid mediators are extracted for further analysis. nih.gov This often involves methods like the Bligh and Dyer technique, which uses a chloroform/methanol/water mixture to partition lipids into an organic layer. semanticscholar.org To handle very low concentrations, such as those in non-stimulated human plasma (around 10 pg/ml), a purification step using High-Performance Liquid Chromatography (HPLC) is often necessary after the initial extraction and before final analysis. nih.gov

Solid-phase extraction (SPE) offers a more controlled and often cleaner alternative to liquid-liquid extraction. SPE cartridges packed with a C18 (octadecylsilyl) stationary phase are commonly used. After conditioning and equilibration of the cartridge, the acidified aqueous sample is loaded. The non-polar stationary phase retains the lipophilic 12-HHT while polar components are washed away. The analyte of interest is then eluted with an organic solvent like methanol or ethyl acetate. This technique provides significant sample cleanup and concentration, leading to improved sensitivity and reduced matrix effects in subsequent analyses.

A summary of sample preparation steps can be seen in the table below.

| Step | Description | Purpose | Common Reagents/Materials |

| 1. Sample Collection | Obtaining biological material (e.g., plasma, platelets, tissue). | To acquire the source of 12-HHT. | EDTA-containing tubes for blood. nih.gov |

| 2. Protein Precipitation | Addition of an organic solvent to denature and precipitate proteins. | To remove large macromolecules that can interfere with analysis. | Methanol, Acetonitrile (B52724). |

| 3. Acidification | Lowering the pH of the sample. | To protonate the carboxylic acid of 12-HHT, increasing its extractability into organic solvents. | Formic acid, Acetic acid. |

| 4. Lipid Extraction | Separation of lipids from the aqueous sample matrix. | To isolate the lipid fraction containing 12-HHT. | Chloroform, Ethyl Acetate, C18 SPE Cartridges. |

| 5. Solvent Evaporation | Removal of the extraction solvent. | To concentrate the sample and prepare it for the next step. | Nitrogen stream, Vacuum centrifugation. |

| 6. Reconstitution/Derivatization | Redissolving the dried extract in a suitable solvent or chemical modification. | To prepare the sample for chromatographic injection or to improve volatility for GC analysis. | Mobile phase solvent, Derivatizing agents (e.g., PFBBr, BSTFA). nih.gov |

High-Resolution Chromatographic Separation

Chromatography is essential for separating 12-HHT from its isomers and other structurally similar fatty acids, which is crucial for accurate quantification. Both liquid and gas chromatography are employed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of 12-HHT and other eicosanoids. wikipedia.orgnih.gov Reversed-phase (RP) HPLC is the most common modality, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.

In RP-HPLC, a gradient elution is often employed, starting with a high percentage of aqueous solvent (e.g., water with a small amount of acid like acetic or formic acid to ensure the analyte is in its protonated form) and gradually increasing the proportion of an organic modifier like acetonitrile or methanol. nih.govcnrs.fr This gradient allows for the effective separation of a wide range of lipids based on their hydrophobicity. 12-HHT, being a relatively non-polar molecule, is well-retained on the C18 column and elutes at a specific retention time, separating it from more polar and less polar lipids in the sample. nih.gov For instance, in one method, acetone-soluble lipid fractions from rat small intestine were analyzed by RP-HPLC using a methanol/water/acetic acid solvent system to identify the compound with BLT2 agonist activity as 12-HHT. nih.govnih.gov

Chiral liquid chromatography has also been utilized to separate the different stereoisomers of related hydroxy fatty acids, which is critical when studying the enantiomer-specific activities of enzymes. nih.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for analyzing 12-HHT. nih.govnih.gov However, due to the low volatility and polar nature of 12-HHT (containing both a carboxylic acid and a hydroxyl group), chemical derivatization is a mandatory prerequisite for GC analysis. nih.gov

This process involves converting the polar functional groups into less polar, more volatile derivatives. A common two-step derivatization procedure for 12-HHT includes:

Esterification: The carboxylic acid group is converted to an ester, often a pentafluorobenzyl (PFB) ester, by reacting it with an agent like PFB bromide. This PFB derivative is highly electronegative, which significantly enhances detection sensitivity when using negative ion chemical ionization mass spectrometry. nih.gov

Silylation: The hydroxyl group is converted to a silyl (B83357) ether, for example, a tert-butyldimethylsilyl (TBDMS) ether, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

After derivatization, the sample is injected into the GC system. The volatile 12-HHT derivative is separated from other components on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer for detection. GC can also be used for structural characterization, helping to distinguish between different cis-trans isomers of the fatty acid. sigmaaldrich.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the definitive tool for the detection and quantification of 12-HHT due to its unparalleled sensitivity and specificity.

Tandem mass spectrometry (MS/MS), often used in conjunction with liquid chromatography (LC-MS/MS), provides an exceptional level of specificity. In this technique, the first mass spectrometer (Q1) is set to select the molecular ion (or a specific adduct ion) of 12-HHT, which has a monoisotopic mass of 280.2038 g/mol . wikipedia.orgnih.gov This selected ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because the combination of the precursor ion mass and the fragment ion mass is unique to the target analyte. For example, in the analysis of a related compound, 12-HETE, the deprotonated molecule (m/z 319) was selected as the precursor ion, and characteristic fragment ions (m/z 257 and 179) were monitored for quantification. nih.gov A similar principle is applied to 12-HHT, allowing for its accurate detection even in the presence of a complex biological matrix. nih.govnih.gov This method significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection of 12-HHT at very low concentrations. nih.govwikipedia.org

For the most accurate and precise quantification, stable isotope dilution mass spectrometry is the gold standard. This method corrects for sample loss during extraction and preparation, as well as for variations in instrument response (matrix effects).

The technique involves adding a known amount of a stable isotope-labeled internal standard of 12-HHT to the sample at the very beginning of the workflow. This internal standard is chemically identical to the endogenous 12-HHT but has a higher mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H) or oxygen-18 (¹⁸O). nih.gov For example, deuterated analogs of 12-HHT have been used as internal standards for GC-MS analysis. nih.gov

Because the internal standard and the endogenous analyte behave identically throughout the entire analytical process, any loss of material affects both equally. The final measurement is a ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard. This ratio is then used to calculate the absolute concentration of 12-HHT in the original sample with high accuracy. An assay using ¹⁸O₂-labeled analogs as internal standards achieved detection limits in the femtomole range. nih.gov

A summary of mass spectrometry parameters is provided below.

| Parameter | Description | Typical Values / Method | Reference |

| Ionization Mode | Method used to create ions from the analyte. | Electrospray Ionization (ESI) for LC-MS; Negative Ion Chemical Ionization (NICI) for GC-MS. | nih.govnih.gov |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule selected for fragmentation. | For 12-HHT (deprotonated form [M-H]⁻): ~279.2 | nih.gov |

| Product Ions (m/z) | The mass-to-charge ratios of the fragments generated from the precursor ion. | Specific fragments are chosen for MRM transitions to ensure specificity. | nih.gov |

| Internal Standard | A stable isotope-labeled version of the analyte. | Deuterated (d-HHT) or Oxygen-18 (¹⁸O-HHT) labeled 12-HHT. | nih.govnih.gov |

| Detection Limit | The lowest concentration of the analyte that can be reliably detected. | Can be in the picogram per milliliter (pg/mL) or femtomole range. | nih.govnih.gov |

Immunological Assays (e.g., ELISA) for High-Throughput Screening in Research

The development of immunological assays for 12-Hydroxyheptadeca-4,8,10-trienoic acid (12-HHT) has faced challenges, primarily due to the compound's anticipated low antibody-raising potency. nih.gov Despite these difficulties, a sensitive and reliable competitive radioimmunoassay (RIA) has been successfully developed and validated for the quantitative determination of 12-HHT, providing a valuable tool for high-throughput screening in research. nih.gov

The development of this RIA involved several key steps. nih.gov Initially, 12-HHT was produced using an enhanced enzymatic method with platelet-rich plasma. nih.gov Subsequently, a modified liquid-liquid and solid-phase extraction method yielded highly purified 12-HHT, with a purity of 97% as confirmed by Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov This purified 12-HHT was then used to synthesize BSA-antigen-conjugates for the immunization of rabbits to generate the necessary antibodies. nih.gov A tritiated tracer for the assay was synthesized from prostaglandin (B15479496) H2 (PGH2) through an aqueous reaction with a Fe(2+)-solution. nih.gov

The resulting RIA demonstrated a dynamic range of 30-400 pg/tube and a sensitivity of approximately 40 pg/tube. nih.gov Validation of the assay was performed by correlating its results with a quantitative High-Performance Liquid Chromatography (HPLC) method and an HPLC-RIA method. nih.gov This immunological assay is suitable for quantifying 12-HHT in various tissues and body fluids, which can help in understanding its physiological roles. nih.gov

While specific ELISA kits for 12-HHT are not commonly reported, the principles of competitive inhibition enzyme immunoassays, as used in kits for related lipids like 12-Hydroxyeicosatetraenoic Acid (12-HETE), are well-established. elkbiotech.com In such assays, a microtiter plate is pre-coated with the target molecule (e.g., 12-HETE). elkbiotech.com When standards or samples are added along with a biotin-conjugated specific antibody, a competition for antibody binding sites occurs. elkbiotech.com The subsequent addition of an enzyme-conjugate and substrate allows for a colorimetric reaction whose intensity is inversely proportional to the concentration of the target molecule in the sample. elkbiotech.com The concentration is then determined by comparing the optical density of the samples to a standard curve. elkbiotech.com

Table 1: Characteristics of a Developed Radioimmunoassay (RIA) for 12-HHT

| Parameter | Description | Reference |

|---|---|---|

| Assay Type | Competitive Radioimmunoassay (RIA) | nih.gov |

| Analyte | 12-S-hydroxyheptadecatrienoic acid (HHT) | nih.gov |

| Antibody Source | Rabbits immunized with BSA-HHT conjugate | nih.gov |

| Tracer | Tritiated 12-HHT | nih.gov |

| Dynamic Range | 30-400 pg/tube | nih.gov |

| Sensitivity | ~40 pg/tube | nih.gov |

| Validation | Correlated with quantitative HPLC and HPLC-RIA methods | nih.gov |

Application of Lipidomics for Global Analysis of this compound and Related Metabolites

Lipidomics, the large-scale study of lipids, offers a powerful and comprehensive approach for the global analysis of this compound (12-HHT) and its related metabolites. lipotype.comnih.gov This methodology is essential for understanding the complex roles of these bioactive lipids, often referred to as oxylipins or, more specifically, oxidized heptadecatrienoic acids (oxiHTrE), in various physiological and pathological processes. lipotype.comnih.gov

Mass spectrometry (MS)-based techniques are central to the field of lipidomics and are widely employed for the analysis of 12-HHT. lipotype.comlipotype.com These methods, typically involving liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity for the detection and quantification of a multitude of lipid mediators simultaneously. nih.govresearchgate.net The analysis of oxylipins often requires a comprehensive platform to fully investigate the patterns of metabolites arising from the arachidonic acid cascade, due to the large number of products and the crosstalk between different enzymatic pathways. nih.gov

Targeted lipidomics approaches have been particularly valuable in 12-HHT research. nih.gov For instance, targeted chiral lipidomics enables the separation and quantification of different stereoisomers of 12-HHT and other hydroxy fatty acids, which is crucial as different enantiomers can have distinct biological activities. nih.gov For accurate quantification, stable isotope-labeled internal standards, such as deuterated versions of the analytes, are commonly used to account for variations during sample preparation and analysis. nih.gov

Lipidomics studies have been instrumental in advancing our understanding of 12-HHT's biological functions. Through these analytical approaches, 12-HHT was identified as a natural, high-affinity ligand for the leukotriene B4 receptor 2 (BLT2). nih.govnih.gov This discovery has shed light on the role of the 12-HHT/BLT2 signaling axis in processes such as cell migration, inflammatory responses, intestinal barrier function, and skin wound healing. lipotype.comlipotype.comnih.gov The ability to measure a broad spectrum of related lipids, including prostaglandins (B1171923) and other eicosanoids, within a single analysis allows for a more complete picture of the metabolic pathways involved. nih.govresearchgate.net

Table 2: Overview of Lipidomics Methodologies for 12-HHT and Related Metabolites

| Methodology | Instrumentation | Sample Types | Key Findings & Applications | Reference |

|---|---|---|---|---|

| GC-MS | Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry | Human Plasma | Quantification of 12-HHT and its metabolite 12-oxo-HT. Requires derivatization and HPLC purification for low concentrations. | nih.gov |

| LC-MS/MS | Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry | Plasma, Cell Lysates | Simultaneous analysis of multiple bioactive lipid mediators including leukotrienes, resolvins, protectins, and hydroxy-fatty acids. | researchgate.net |

| Targeted Chiral Lipidomics | Chiral Liquid Chromatography with LC-ECAPCI/MRM/MS | Cellular Systems | Separation and quantification of regioisomers and enantiomers of hydroxy fatty acids, revealing stereoselective formation by different enzymes. | nih.gov |

| MS-based Lipid Analysis | Mass Spectrometry (e.g., Q Exactive Orbitrap) | Variety of sample types | Analysis of oxidized heptadecatrienoic acids (oxiHTrE) to study their role in inflammatory diseases via the BLT2 receptor. | lipotype.comlipotype.com |

| LC-MS/MS with MRM | Liquid Chromatography-Tandem Mass Spectrometry with Multiple Reaction Monitoring | Human Monocytic Cell Lines, Primary Macrophages | Comprehensive characterization of oxylipin and protein patterns to investigate the arachidonic acid cascade in inflammation. | nih.gov |

Synthetic Strategies and Structural Modifications of 12 Hydroxyheptadeca 4,8,10 Trienoic Acid for Academic Research

Total Synthesis Approaches to 12-Hydroxyheptadeca-4,8,10-trienoic Acid and its Stereoisomers

The total synthesis of 12-HHT, a molecule with a specific stereochemistry and a conjugated triene system, presents a significant challenge for organic chemists. The naturally occurring form is typically the (12S)-enantiomer with a (5Z,8E,10E)-triene configuration. researchgate.net Various synthetic routes have been developed to achieve the stereoselective synthesis of 12-HHT and its isomers, often employing powerful modern organic reactions.

Asymmetric Synthesis and Stereochemical Control

Achieving the correct stereochemistry at the C12 hydroxyl group is a critical aspect of the total synthesis of natural 12-HHT. Asymmetric synthesis strategies are employed to control the formation of the desired (S)-enantiomer. One notable approach utilizes Sharpless asymmetric epoxidation to introduce the chirality early in the synthetic sequence. This method allows for the creation of a chiral epoxide from an achiral allylic alcohol, which then serves as a key building block for the stereospecific construction of the C12 alcohol.

Another strategy for stereochemical control involves the use of chiral pool starting materials, where a readily available enantiomerically pure compound is used as the foundation for the synthesis. This approach leverages the existing stereocenter to direct the formation of the desired stereochemistry in the final product. The successful application of these asymmetric strategies is crucial for obtaining enantiomerically pure 12-HHT, which is essential for accurately studying its biological functions.

Application of Specific Coupling Reactions (e.g., Suzuki-Miyaura, Wittig)

The construction of the C17 carbon backbone of 12-HHT, particularly the formation of the conjugated diene and triene systems, heavily relies on modern cross-coupling reactions. The Suzuki-Miyaura coupling has proven to be a highly effective method for forming the (8E,10E)-diene moiety. This palladium-catalyzed reaction typically involves the coupling of a vinylborane with a vinyl halide or triflate. For instance, the synthesis of natural (12S)-HHT has been achieved through the Suzuki-Miyaura coupling of a C10–C17 iodo alcohol with a C1–C9 vinylborane.

The Wittig reaction is another cornerstone in the synthesis of 12-HHT and its isomers, particularly for establishing the Z-geometry of the C5 double bond. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. By carefully selecting the appropriate ylide and reaction conditions, the desired cis-alkene can be formed with high selectivity. The Wittig reaction has also been employed in the synthesis of isomers with altered polyene configurations, such as the (8Z)-isomer of 12-HHT. The strategic combination of these powerful coupling reactions allows for the efficient and stereocontrolled assembly of the complex 12-HHT molecule.

Design and Synthesis of this compound Analogs for Research

To investigate the structure-activity relationship of 12-HHT and to develop potential therapeutic agents, researchers have designed and synthesized a variety of analogs. These structural modifications target key functional groups and features of the molecule, including the hydroxyl group and the polyene chain.

Modifications of the Hydroxyl Group (e.g., 12-keto-forms)

The hydroxyl group at the C12 position is a primary target for modification. One of the most significant analogs is the 12-keto derivative, 12-oxo-heptadeca-5,8,10-trienoic acid (12-Keto-HHT). This metabolite is formed in vivo through the action of 15-hydroxyprostaglandin dehydrogenase. unimi.it The synthesis of 12-Keto-HHT is often achieved by the oxidation of synthetic 12-HHT. The biological activity of 12-Keto-HHT and other derivatives with modified hydroxyl groups helps to elucidate the importance of this functional group for receptor binding and downstream signaling.

Alterations to the Polyene Chain Configuration (e.g., Z/E isomerism)

| Analog Type | Modification | Synthetic Approach | Research Purpose |

| Hydroxyl Group Modified | 12-keto-HHT | Oxidation of 12-HHT | Investigate the role of the hydroxyl group in biological activity. |

| Polyene Chain Isomer | (8Z)-12-HHT | Stereoselective Wittig reaction | Determine the importance of triene geometry for receptor binding. |

Preparation of Labeled this compound for Metabolic Tracing Studies

Understanding the metabolic fate of 12-HHT in biological systems requires the use of isotopically labeled versions of the molecule. The incorporation of stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)) or radioactive isotopes (e.g., tritium (³H)) allows researchers to track the molecule and its metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

The synthesis of labeled 12-HHT can be approached in several ways. One common strategy involves the use of a labeled precursor early in the synthetic route. For example, a ¹³C-labeled starting material can be carried through the synthetic sequence to produce 12-HHT with a ¹³C atom at a specific position. nih.gov Similarly, deuterated analogs can be prepared using deuterated reagents at key steps, such as reduction with a deuterium source.

For tritium labeling, catalytic exchange with tritium gas or the use of tritiated reagents like sodium borotritide are common methods. These techniques can introduce tritium into the molecule, providing a highly sensitive radiolabel for metabolic studies. The preparation of these labeled compounds is essential for elucidating the complex metabolic pathways and biological roles of 12-HHT.

| Isotope | Labeling Strategy | Analytical Technique |

| Deuterium (²H) | Use of deuterated reagents in synthesis | Mass Spectrometry, NMR |

| Carbon-13 (¹³C) | Incorporation of ¹³C-labeled precursors | Mass Spectrometry, NMR |

| Tritium (³H) | Catalytic exchange with ³H gas or use of tritiated reagents | Liquid Scintillation Counting, Autoradiography |

Structure Activity Relationship Sar Studies of 12 Hydroxyheptadeca 4,8,10 Trienoic Acid and Its Analogs with the Blt2 Receptor

Elucidation of Key Pharmacophoric Features for BLT2 Binding and Activation

The interaction between 12-HHT and the BLT2 receptor is dictated by a set of key pharmacophoric features, which are the essential structural elements of the molecule required for its biological activity. Research, including nuclear magnetic resonance (NMR) spectroscopy and molecular modeling, has identified the critical components for effective binding and receptor activation. nih.govresearchgate.net

Studies have shown that 12-HHT binds to the BLT2 receptor with a higher affinity than leukotriene B4 (LTB4), the receptor's namesake ligand. nih.gov For instance, in membrane preparations of Chinese Hamster Ovary (CHO) cells overexpressing the human short form of BLT2, 12-HHT exhibited an IC₅₀ value of 2.8 nM, compared to 25 nM for LTB4. nih.gov This highlights the specific and potent nature of the interaction between 12-HHT and the BLT2 receptor.

Impact of Stereochemistry at the Hydroxyl Group (e.g., S vs. R isomers) on Receptor Agonism

The stereochemistry of the hydroxyl group at the C12 position is a critical determinant of the biological activity of 12-HHT. The naturally occurring and biologically active form is the 12(S)-HHT enantiomer. nih.govguidetopharmacology.org This isomer is a potent agonist for the BLT2 receptor, effectively initiating downstream signaling pathways. nih.govoup.com

In contrast, the 12(R)-HHT enantiomer, its mirror image, displays significantly reduced or no agonistic activity. This stark difference in activity underscores the highly specific nature of the interaction between the ligand and the receptor. The precise three-dimensional orientation of the hydroxyl group in the 12(S) isomer is essential for forming a productive hydrogen bond with the receptor, which is a key step in the activation process. researchgate.net The improper orientation of this group in the 12(R) isomer prevents this crucial interaction, rendering the molecule inactive as a BLT2 agonist.

The biological importance of this stereospecificity is evident in various cellular processes. For example, 12(S)-HHT has been shown to induce the migration of mast cells, a key event in allergic inflammation, through its action on the BLT2 receptor. nih.govresearchgate.net

Influence of Double Bond Isomerism (Z/E) on Biological Potency

Alterations in the geometry of these double bonds can lead to a substantial loss of activity. Synthetic analogs with different Z/E configurations generally exhibit reduced binding affinity and agonist potency compared to the natural isomer. This is because a change in the double bond geometry alters the molecule's shape, preventing it from fitting optimally within the receptor's binding site. While specific comparative studies on various 12-HHT isomers are limited in the provided search results, the principle that double bond geometry is a critical determinant for the activity of lipid mediators is well-established in related systems. nih.gov The precise conformation of the triene system is therefore a key component of the 12-HHT pharmacophore for BLT2 receptor activation.

Computational Chemistry and Molecular Modeling Approaches to SAR Prediction

Computational chemistry and molecular modeling have proven to be powerful tools for elucidating the structure-activity relationships of 12-HHT and its analogs with the BLT2 receptor. nih.govnih.gov These in silico methods provide valuable insights into the ligand-receptor interactions at an atomic level.

Molecular docking simulations, for example, have been used to create three-dimensional models of the 12-HHT/BLT2 complex. researchgate.net These models have successfully predicted and visualized the key interactions, such as the hydrogen bonds between the C12-hydroxyl group of 12-HHT and Ser174, and the ionic interaction between the carboxylate group and Arg270 of the receptor. researchgate.netnih.gov These computational findings corroborate experimental data and provide a structural basis for the observed SAR.

Furthermore, these modeling studies have been used to understand the ligand selectivity of the BLT2 receptor. By comparing the docking of 12-HHT with that of other ligands like LTB4, researchers can gain insights into why 12-HHT acts as a high-affinity ligand. nih.govresearchgate.net Such computational approaches not only help in rationalizing existing SAR data but also aid in the predictive design of novel and potentially more potent or selective BLT2 receptor modulators. Recent studies have also utilized molecular modeling to investigate the efficacy of various ligands, including 12-HHT, and have identified other amino acid residues, such as Tyr271 and Asn275, that contribute to the activation of the BLT2 receptor. nih.gov

Interactive Data Table: Ligand Affinities for the BLT2 Receptor

| Ligand | Receptor Form | Cell Type | Assay Type | IC₅₀ (nM) |

| 12-HHT | Human SF-BLT2 | CHO Cells | [³H]LTB₄ Displacement | 2.8 |

| LTB₄ | Human SF-BLT2 | CHO Cells | [³H]LTB₄ Displacement | 25 |

This table is generated based on the data presented in the text. nih.gov

Future Directions and Unresolved Questions in 12 Hydroxyheptadeca 4,8,10 Trienoic Acid Research

Identification of Additional Receptors and Novel Molecular Targets

While BLT2 is the most well-characterized receptor for 12-HHT, the possibility of other receptors and molecular targets cannot be excluded. wikipedia.org The diverse and sometimes opposing biological effects attributed to the 12-HHT/BLT2 axis suggest a more complex signaling network than currently understood. nih.govwikipedia.org For instance, the BLT2 receptor itself is known to be somewhat promiscuous, binding to other lipid mediators like leukotriene B4 (LTB4) and various hydroxyeicosatetraenoic acids (HETEs), albeit with lower affinity. wikipedia.orgnih.gov This raises the question of whether 12-HHT might also interact with other, as yet unidentified, receptors to mediate some of its effects.

Future research should focus on unbiased screening approaches to identify novel binding partners for 12-HHT. This could involve techniques such as affinity chromatography using a labeled 12-HHT probe to pull down interacting proteins from various cell and tissue lysates. Furthermore, investigating the signaling pathways activated by 12-HHT in cells lacking BLT2 could reveal the existence of alternative receptors. The discovery of new receptors would significantly expand our understanding of 12-HHT's biological functions and could provide more specific targets for therapeutic intervention.

Exploration of Novel Physiological and Pathophysiological Roles Beyond Current Understanding

The known roles of the 12-HHT/BLT2 axis in processes like epithelial barrier function, wound healing, and inflammation are just the beginning. nih.govd-nb.info Given the widespread expression of BLT2, it is likely that 12-HHT plays a role in a broader range of physiological and disease states than currently appreciated. researchgate.net

For example, the involvement of 12-HHT in carcinogenesis is an emerging area of interest. researchgate.net Its ability to influence cell migration and proliferation, key features of cancer progression, warrants further investigation in various cancer types. researchgate.net Additionally, the interplay between 12-HHT and the immune system is complex; it has been shown to induce mast cell migration, suggesting a pro-inflammatory role, while also being implicated in the suppression of certain allergic responses. wikipedia.orgnih.gov Elucidating these context-dependent functions is a critical future direction.

Further research using animal models with targeted deletions of key enzymes in the 12-HHT synthesis pathway or of the BLT2 receptor will be invaluable in uncovering these novel roles. Examining the levels of 12-HHT in various human diseases could also provide important clues to its involvement in pathophysiology.

Development of Highly Selective Research Probes and Pharmacological Tools (e.g., BLT2 agonists/antagonists)

To dissect the precise functions of the 12-HHT/BLT2 axis, the development of highly selective pharmacological tools is essential. While some BLT2 antagonists exist, there is a need for more potent and selective compounds to better understand the distinct roles of BLT1 and BLT2 receptors. nih.gov The synthesis of biphenyl (B1667301) analogues based on a selective BLT2 agonist has shown promise in discovering novel antagonists. nih.gov

The availability of radiolabeled 12-HHT has been a limitation in directly studying its binding to receptors. nih.gov The development of stable, high-affinity radiolabeled or fluorescently-tagged 12-HHT analogs would be a significant technological advancement. These probes would facilitate more precise binding assays, receptor localization studies, and high-throughput screening for novel ligands.

Furthermore, creating selective agonists for BLT2 could have therapeutic potential, for instance, in promoting wound healing. wikipedia.org Conversely, potent and selective antagonists are needed to probe the role of the 12-HHT/BLT2 axis in inflammatory conditions and potentially in cancer. nih.gov

Table 1: Examples of Pharmacological Tools for BLT2 Research

| Tool Type | Example Compound | Primary Use | Reference |

| BLT2 Antagonist | LY255283 | Inhibition of BLT2-mediated inflammation | nih.gov |

| BLT2 Antagonist | 15b (biphenyl analogue) | Selective inhibition of BLT2-mediated chemotaxis | nih.gov |

| BLT2 Agonist | CAY10583 | Selective activation of BLT2 | nih.gov |

Integration with Systems Biology and Multi-Omics Approaches (e.g., Lipidomics, Metabolomics) for Comprehensive Understanding

A systems-level understanding of 12-HHT's role in biology requires the integration of various "omics" technologies. Lipidomics, the large-scale study of lipids, is particularly crucial for placing 12-HHT within the broader network of lipid mediators. nih.gov High-throughput lipidomics can simultaneously measure hundreds of lipid species, providing a comprehensive snapshot of the lipid landscape in response to various stimuli or in different disease states. nih.gov

Metabolomics, which analyzes the complete set of metabolites in a biological sample, can further illuminate the metabolic pathways influenced by 12-HHT signaling. nih.gov For example, integrated metabolomics and transcriptomics have been used to reveal the potential of other bioactive compounds in alleviating metabolic disorders. nih.gov A similar approach could uncover the downstream metabolic consequences of 12-HHT/BLT2 activation.

Combining these omics datasets with transcriptomic and proteomic data will allow for the construction of detailed signaling and metabolic networks centered around 12-HHT. This will provide a more holistic view of its function and its interactions with other cellular processes.

Interplay of 12-Hydroxyheptadeca-4,8,10-trienoic Acid with Other Lipid Mediators and Signaling Pathways

12-HHT does not act in isolation. It is part of a complex network of lipid mediators, and its effects are likely modulated by and, in turn, modulate other signaling pathways. nih.gov For example, 12-HHT is produced alongside thromboxane (B8750289) A2, a potent platelet activator, suggesting a potential interplay in hemostasis and thrombosis. nih.gov

The interaction between the 12-HHT/BLT2 axis and the leukotriene pathways is another critical area of investigation. While 12-HHT and LTB4 both interact with BLT2, the downstream consequences of their binding may differ. wikipedia.org Furthermore, studies have shown that the 12-HHT-BLT2 axis can suppress cysteinyl leukotriene (CysLT) signaling, which has implications for inflammatory conditions like asthma. nih.govd-nb.info

Understanding the "crosstalk" between 12-HHT signaling and other major pathways, such as those involving prostaglandins (B1171923), other lipoxygenase products, and even non-lipid signaling molecules, is a key challenge for future research. nih.gov Investigating these interactions will be crucial for a complete understanding of the biological role of 12-HHT and for predicting the systemic effects of targeting this pathway therapeutically.

Q & A

Q. What are the key methodological considerations for optimizing the synthesis of 12-HHT to ensure stereochemical purity?

Methodological Answer: Stereochemical control in 12-HHT synthesis requires:

- Chiral Resolution : Use chiral chromatography (e.g., HPLC with cellulose-based columns) to separate enantiomers, as described in asymmetric synthesis protocols .

- Enantioselective Catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution to achieve >95% enantiomeric excess, critical for biological activity studies .